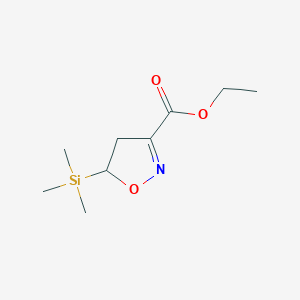

![molecular formula C10H15NO2S B11891422 1-Oxaspiro[4.5]decane-4-carbothioamide, 2-oxo- CAS No. 137180-69-9](/img/structure/B11891422.png)

1-Oxaspiro[4.5]decane-4-carbothioamide, 2-oxo-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Oxaspiro[4.5]decane-4-carbothioamide, 2-oxo- is a chemical compound with a unique spirocyclic structure. This compound is characterized by a spiro linkage between a tetrahydrofuran ring and a cyclohexane ring, with a carbothioamide group attached to the cyclohexane ring. The presence of the oxo and thioamide functional groups makes this compound interesting for various chemical reactions and applications.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 1-Oxaspiro[4.5]decan-4-carbothioamid, 2-oxo- beinhaltet typischerweise die Reaktion eines geeigneten Vorläufers mit einem Thioamid-Reagenz unter kontrollierten Bedingungen. Ein übliches Verfahren beinhaltet die Verwendung von 1-Oxaspiro[4.5]decan-4-carbonsäure als Ausgangsmaterial. Diese Verbindung wird mit einem Thioamid-Reagenz, wie beispielsweise Thioharnstoff, in Gegenwart eines Dehydratisierungsmittels wie Phosphorylchlorid (POCl3) umgesetzt, um das gewünschte Produkt zu erhalten.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege beinhalten, jedoch in größerem Maßstab. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit des Produkts zu gewährleisten. Die Verwendung von kontinuierlichen Strömungsreaktoren und automatisierten Systemen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern.

Chemische Reaktionsanalyse

Arten von Reaktionen

1-Oxaspiro[4.5]decan-4-carbothioamid, 2-oxo- durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Thioamidgruppe kann oxidiert werden, um Sulfoxide oder Sulfone zu bilden.

Reduktion: Die Oxogruppe kann reduziert werden, um Alkohole oder andere reduzierte Derivate zu bilden.

Substitution: Die Thioamidgruppe kann an nucleophilen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid (H2O2) und m-Chlorperbenzoesäure (m-CPBA).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden häufig verwendet.

Substitution: Nucleophile wie Amine oder Alkoxide können für Substitutionsreaktionen verwendet werden.

Wichtigste gebildete Produkte

Oxidation: Sulfoxide oder Sulfone.

Reduktion: Alkohole oder reduzierte Derivate.

Substitution: Verschiedene substituierte Derivate, abhängig von dem verwendeten Nucleophil.

Wissenschaftliche Forschungsanwendungen

1-Oxaspiro[4.5]decan-4-carbothioamid, 2-oxo- hat mehrere wissenschaftliche Forschungsanwendungen:

Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: Untersucht für seine potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und krebshemmender Eigenschaften.

Medizin: Erforscht für seine potenziellen therapeutischen Anwendungen aufgrund seiner einzigartigen Struktur und Reaktivität.

Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von 1-Oxaspiro[4.5]decan-4-carbothioamid, 2-oxo- beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Thioamidgruppe kann kovalente Bindungen mit nucleophilen Stellen an Proteinen oder Enzymen bilden und so deren Aktivität möglicherweise hemmen. Die Oxogruppe kann an Wasserstoffbrückenbindungen und anderen nicht-kovalenten Wechselwirkungen teilnehmen und so die Bindungsaffinität und -spezifität der Verbindung beeinflussen.

Analyse Chemischer Reaktionen

Types of Reactions

1-Oxaspiro[4.5]decane-4-carbothioamide, 2-oxo- undergoes various chemical reactions, including:

Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones.

Reduction: The oxo group can be reduced to form alcohols or other reduced derivatives.

Substitution: The thioamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like amines or alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols or reduced derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-Oxaspiro[4.5]decane-4-carbothioamide, 2-oxo- has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications due to its unique structure and reactivity.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-Oxaspiro[4.5]decane-4-carbothioamide, 2-oxo- involves its interaction with specific molecular targets. The thioamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The oxo group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

2-Oxo-1-oxaspiro[4.5]decan-4-carbonsäure: Ähnliche spirocyclische Struktur, jedoch mit einer Carbonsäuregruppe anstelle einer Thioamidgruppe.

Ethyl-2-oxo-4-cyano-1-oxaspiro[4.5]decan-3-carboxylat: Enthält eine Cyanogruppe und eine Estergruppe, was unterschiedliche Reaktivität und Anwendungen bietet.

Einzigartigkeit

1-Oxaspiro[4.5]decan-4-carbothioamid, 2-oxo- ist einzigartig durch das Vorhandensein von sowohl Oxo- als auch Thioamid-Funktionsgruppen, die ein breites Spektrum an chemischer Reaktivität und potenziellen Anwendungen bieten. Seine spirocyclische Struktur trägt ebenfalls zu seinen besonderen Eigenschaften bei und macht sie zu einer wertvollen Verbindung für die Forschung und industrielle Anwendungen.

Eigenschaften

CAS-Nummer |

137180-69-9 |

|---|---|

Molekularformel |

C10H15NO2S |

Molekulargewicht |

213.30 g/mol |

IUPAC-Name |

2-oxo-1-oxaspiro[4.5]decane-4-carbothioamide |

InChI |

InChI=1S/C10H15NO2S/c11-9(14)7-6-8(12)13-10(7)4-2-1-3-5-10/h7H,1-6H2,(H2,11,14) |

InChI-Schlüssel |

URJUCWQVUXTABF-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCC2(CC1)C(CC(=O)O2)C(=S)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(Pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11891341.png)

![2-(4'-Methyl-[1,1'-biphenyl]-4-yl)ethanol](/img/structure/B11891389.png)

![4-Ethoxyoxazolo[4,5-c]quinoline](/img/structure/B11891399.png)

![1-(2H-Pyrazolo[4,3-f]quinolin-2-yl)ethanone](/img/structure/B11891416.png)